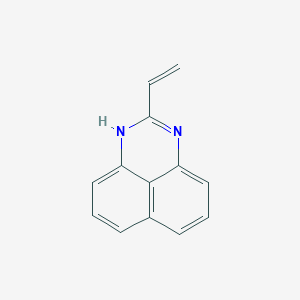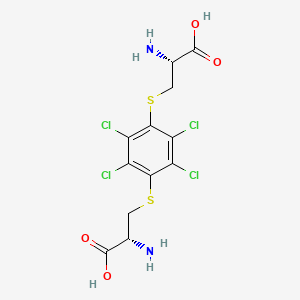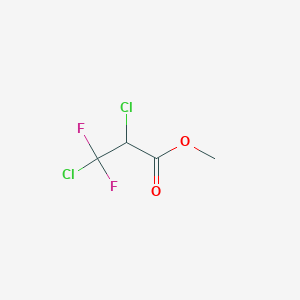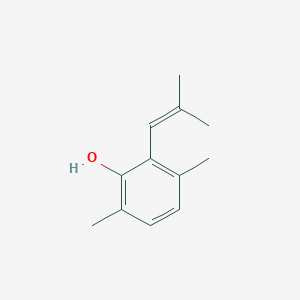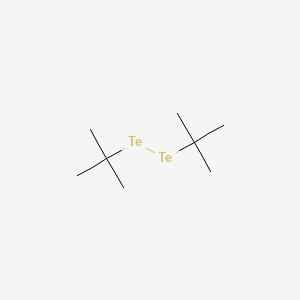![molecular formula C22H28N2O5S B14424620 3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide CAS No. 80617-54-5](/img/structure/B14424620.png)
3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C21H27NO5S. It is known for its unique structure, which includes three ethoxy groups attached to a benzamide core, along with an ethoxyphenylcarbamothioyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-triethoxybenzoic acid and 2-ethoxyaniline.
Formation of Benzamide Core: The 3,4,5-triethoxybenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The acid chloride is then reacted with 2-ethoxyaniline to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Triethoxy-N-(2-ethoxyphenyl)benzamide: Similar structure but lacks the carbamothioyl group.
3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide: Similar structure with a different position of the ethoxy group on the phenyl ring.
Uniqueness
3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its carbamothioyl group, in particular, differentiates it from other similar compounds and may contribute to its unique properties .
Propriétés
Numéro CAS |
80617-54-5 |
|---|---|
Formule moléculaire |
C22H28N2O5S |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
3,4,5-triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C22H28N2O5S/c1-5-26-17-12-10-9-11-16(17)23-22(30)24-21(25)15-13-18(27-6-2)20(29-8-4)19(14-15)28-7-3/h9-14H,5-8H2,1-4H3,(H2,23,24,25,30) |
Clé InChI |
QEUBDLACZSKUDF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


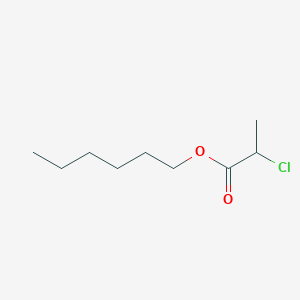

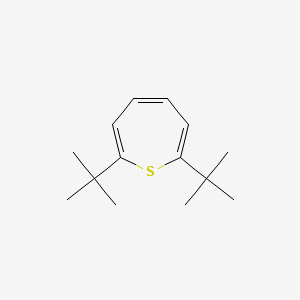
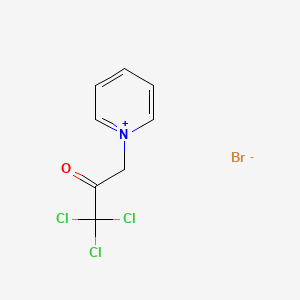
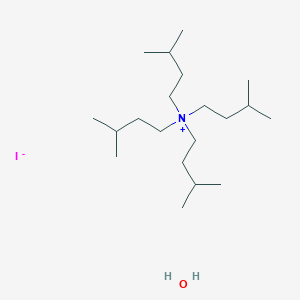
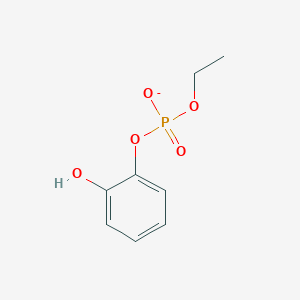
![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)
